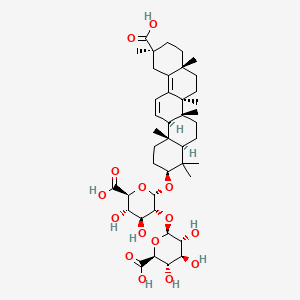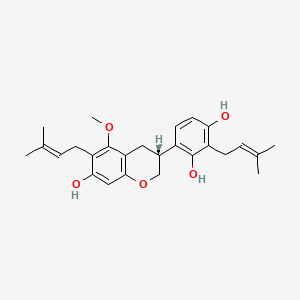
Lucifer Yellow CH dilithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lucifer Yellow CH: is a water-soluble fluorescent dye commonly used in neuroscience research. Its excitation/emission peaks are at 428/536 nm. The compound contains a carbohydrazide (CH) group, allowing it to covalently link to surrounding biomolecules during aldehyde fixation. Researchers favor it for studying neuronal morphology due to its unique properties.
Mechanism of Action
Target of Action
Lucifer Yellow CH (LYCH), also known as Lucifer Yellow carbohydrazide, is a highly fluorescent dye that is primarily used to mark nerve cells . It contains a carbohydrazide (CH) group that allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . This makes it a valuable tool for studying neuronal morphology and monitoring neuronal branching, regeneration, and gap junction detection .
Mode of Action
The mode of action of LYCH is based on its ability to covalently link to surrounding biomolecules during aldehyde fixation . This is due to the presence of a carbohydrazide (CH) group in its structure . The dye is membrane-impermeable and can enter the vacuole by endocytosis . This property allows it to be used as a biological tracer .
Biochemical Pathways
Its primary use as a tracer dye in neuronal studies suggests that it may interact with pathways related to neuronal branching, regeneration, and gap junction detection .
Pharmacokinetics
It is known that the lithium salt form of lych is commonly used for microinjection because it has higher solubility than the potassium and ammonium salt forms of lych . This suggests that the choice of salt form can impact the bioavailability of LYCH.
Result of Action
The primary result of LYCH action is the marking of nerve cells, allowing for the visualization of neuronal morphology . This includes monitoring neuronal branching, regeneration, and gap junction detection . The dye’s fluorescence under UV light makes it ideal for visualizing living and fixed cells .
Action Environment
The action of LYCH can be influenced by environmental factors. For instance, the dye is known to be sensitive to light, and it is recommended to be stored in a dark, dry environment at 2-8°C to prevent fluorescence quenching . Furthermore, the choice of salt form (lithium, potassium, or ammonium) can be influenced by the specific biological context, as certain ions may interfere with some biological functions .
Biochemical Analysis
Biochemical Properties
Lucifer Yellow CH contains a carbohydrazide (CH) group that allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . This property makes it a valuable tool for studying the interactions between Lucifer Yellow CH and various enzymes, proteins, and other biomolecules within the cell.
Cellular Effects
Lucifer Yellow CH has been shown to be particularly useful in studying neuronal morphology . The dye’s fluorescence under UV light makes it ideal for visualizing living and fixed cells .
Molecular Mechanism
The unique mechanism of action of Lucifer Yellow CH involves its ability to travel through gap junctions, the specialized intercellular connections that allow direct chemical and electrical communication between cells . This property allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Lucifer Yellow CH fades relatively slowly in blue light, and researchers have been able to photograph the same neuron for several hours . This indicates that Lucifer Yellow CH has a high degree of stability, making it suitable for long-term studies of cellular function in both in vitro and in vivo settings .
Transport and Distribution
Lucifer Yellow CH is taken up into cells by a directly energized process . Its transport and distribution within cells and tissues are influenced by this process, as well as by its interactions with various biomolecules .
Subcellular Localization
Lucifer Yellow CH is primarily localized in the cytoplasm and endosomal vacuoles of cells . Its subcellular localization and the effects on its activity or function are largely determined by its interactions with various cellular structures and biomolecules .
Preparation Methods
Synthetic Routes::
- Lucifer Yellow CH can be synthesized through various routes, including condensation reactions.
- One common method involves reacting 4-hydroxybenzaldehyde with hydrazine hydrate to form the intermediate 4-hydroxybenzaldehyde hydrazone .
- The hydrazone is then further reacted with 4,5-dimethylthiazol-2-yl-2,5-diphenyltetrazolium bromide (MTT) to yield Lucifer Yellow CH.
- Industrial production methods typically involve large-scale synthesis using optimized conditions.
- These methods ensure high yield and purity, meeting the demands of research and commercial applications.
Chemical Reactions Analysis
Reactions::
- Lucifer Yellow CH undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents like sodium hypochlorite and reducing agents like sodium borohydride .
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Neuronal Tracing::
- Lucifer Yellow CH is widely used for tracing neuronal processes.
- It helps visualize dendritic arbors, axons, and synaptic connections.
- Researchers inject it into neurons or apply it to tissue slices for imaging studies.
- Beyond neuroscience, Lucifer Yellow CH finds applications in cell biology, medicine, and industry.
- It assists in studying cell viability, proliferation, and function.
Comparison with Similar Compounds
- Lucifer Yellow CH stands out due to its water solubility and CH group.
- Similar compounds include Lucifer Yellow potassium salt and Lucifer Yellow dilithium salt .
Properties
CAS No. |
67769-47-5 |
|---|---|
Molecular Formula |
C13H11N5O9S2 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid |
InChI |
InChI=1S/C13H11N5O9S2/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27) |
InChI Key |
OVPVVOAYSGVQSZ-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-] |
Canonical SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)O)N)S(=O)(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
67769-47-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
dilithium 6-amino-2-((hydrazinocarbonyl)amino)-2, 3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5,8- disulfonate lucifer yellow lucifer yellow CH |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















